![molecular formula C9H5N3O3 B3839758 3-hydroxy-2-quinoxalinecarbonitrile 1,4-dioxide CAS No. 54259-09-5](/img/structure/B3839758.png)
3-hydroxy-2-quinoxalinecarbonitrile 1,4-dioxide
Overview
Description
3-hydroxy-2-quinoxalinecarbonitrile 1,4-dioxide (also known as Oxoquazone) is a synthetic compound that has gained attention in recent years due to its potential medicinal properties. It belongs to the quinoxaline family and has a molecular formula of C9H5N3O3. Oxoquazone has been found to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of Oxoquazone is not fully understood. However, it has been suggested that Oxoquazone exerts its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Oxoquazone has also been found to scavenge free radicals, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
Oxoquazone has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Oxoquazone has also been found to possess antimicrobial properties, inhibiting the growth of various bacteria and fungi. In addition, Oxoquazone has been found to possess antioxidant properties, protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of Oxoquazone is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of Oxoquazone is its low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of Oxoquazone. One potential direction is the development of novel synthetic methods to improve the yield and purity of Oxoquazone. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of Oxoquazone, including its bioavailability, metabolism, and toxicity. Furthermore, the potential use of Oxoquazone as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be explored. Finally, the development of Oxoquazone derivatives with improved solubility and efficacy may lead to the discovery of novel drugs with potent biological activities.
Conclusion
In conclusion, Oxoquazone is a synthetic compound with potential medicinal properties. It possesses anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, making it a potential candidate for the treatment of various diseases. Oxoquazone has been synthesized through various methods, and its mechanism of action is not fully understood. Further research is needed to investigate the pharmacokinetics and pharmacodynamics of Oxoquazone, as well as its potential use as a therapeutic agent for various diseases.
Scientific Research Applications
Oxoquazone has been extensively studied for its potential medicinal properties. It has been found to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Oxoquazone has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that Oxoquazone may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
4-hydroxy-1-oxido-3-oxoquinoxalin-1-ium-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O3/c10-5-8-9(13)12(15)7-4-2-1-3-6(7)11(8)14/h1-4,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMASLOTVARBMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319441 | |
Record name | ST50977403 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-oxido-3-oxo-quinoxalin-1-ium-2-carbonitrile | |
CAS RN |
54259-09-5 | |
Record name | NSC345386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50977403 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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